molecular formula C12H6F2N2OS2 B2435254 N-(4,6-difluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide CAS No. 905690-42-8

N-(4,6-difluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2435254
CAS No.: 905690-42-8
M. Wt: 296.31
InChI Key: DNJJQSXZXZTVOO-UHFFFAOYSA-N
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Description

N-(4,6-difluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound that features a benzothiazole ring substituted with fluorine atoms and a thiophene carboxamide group

Mechanism of Action

The mechanism of action of similar compounds has been studied. For instance, some thiazole derivatives have been found to exhibit antibacterial activity . In addition, some compounds have shown anti-inflammatory properties, possibly through the inhibition of cyclooxygenases (COX-1, COX-2) .

Future Directions

Thiazole derivatives, including “N-(4,6-difluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide”, are a promising area of research due to their wide range of biological activities . Future research could focus on synthesizing new derivatives and studying their biological activities. Additionally, further studies could investigate the mechanisms of action of these compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide typically involves the reaction of 4,6-difluorobenzothiazole with thiophene-2-carboxylic acid or its derivatives. Common synthetic methods include:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(4,6-difluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,6-difluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is unique due to the presence of fluorine atoms, which enhance its lipophilicity and metabolic stability. These properties make it more effective in crossing biological membranes and resisting metabolic degradation .

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F2N2OS2/c13-6-4-7(14)10-9(5-6)19-12(15-10)16-11(17)8-2-1-3-18-8/h1-5H,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNJJQSXZXZTVOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=NC3=C(C=C(C=C3S2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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